4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as GSK269962A, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that plays a key role in the regulation of wakefulness and sleep. GSK269962A has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Wirkmechanismus
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is expressed in the hypothalamus and plays a key role in the regulation of wakefulness and sleep. By blocking the action of orexin-1 receptor, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to increase sleep time and reduce wakefulness in preclinical studies. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of the receptor. However, one limitation is that 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may not be suitable for use in clinical trials due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the study of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in sleep disorders, addiction, and obesity in clinical trials. Another direction is to develop more potent and selective antagonists of the orexin-1 receptor for use in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its effects on biochemical and physiological processes.
Synthesemethoden
The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step process that starts with the synthesis of 4-fluoro-2-nitrobenzenesulfonamide. This compound is then subjected to a reduction reaction to obtain the corresponding aniline derivative. The aniline derivative is then reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to yield 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In a preclinical study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to significantly increase sleep time and reduce wakefulness in rats. In another study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has also been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-3-6-13(7-4-11)22(20,21)18-12-5-1-10-2-8-15(19)17-14(10)9-12/h1,3-7,9,18H,2,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJPRFGOKINOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-{[(4-Fluorophenyl)sulfonyl]amino}-1,3,4-trihydroquinolin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.